M-31850

准备方法

M-31850的合成涉及1H-苯并[de]异喹啉-1,3(2H)-二酮衍生物的制备。合成路线通常包括以下步骤:

异喹啉核的形成: 异喹啉核是通过一系列环化反应合成的。

亚氨基二-2,1-乙烷二基的引入:

最终环化和纯化: 最终产物通过环化和随后的纯化步骤获得

化学反应分析

M-31850经历了几种类型的化学反应,包括:

氧化: this compound在特定条件下会发生氧化反应。

还原: 该化合物可以用常见的还原剂还原。

这些反应中使用的常见试剂和条件包括:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

亲核试剂: 氨,胺。

由这些反应形成的主要产物取决于所使用的具体试剂和条件。

科学研究应用

Chemical Properties and Mechanism of Action

M-31850 exhibits competitive inhibition against β-hexosaminidases with IC50 values of 6.0 µM for human HexA and 3.1 µM for human HexB, indicating its effectiveness in modulating enzyme activity . The compound operates by binding to the active site of these enzymes, thereby preventing substrate access and subsequent enzymatic action. The structure-activity relationship (SAR) studies reveal that this compound's naphthalimide moieties play a critical role in its binding affinity and specificity towards different hexosaminidases .

Research Applications

The applications of this compound can be categorized into several key areas:

Enzyme Inhibition Studies

This compound has been utilized extensively in enzyme inhibition assays to explore its selectivity and potency against various hexosaminidases. It has shown significant activity towards:

- Human HexA : IC50 of 6.0 µM

- Human HexB : IC50 of 3.1 µM

- Jack Bean Hexosaminidase (JBHex) : IC50 of 280 µM

- Bacterial Hexosaminidase from Streptomyces plicatus (SpHex) : IC50 > 500 µM .

These findings indicate that this compound is particularly effective against human isoforms compared to other sources.

Therapeutic Potential in Lysosomal Storage Disorders

Given its ability to enhance the half-life of mutant HexA in models of Tay-Sachs disease, this compound shows promise as a pharmacological chaperone. This application is particularly relevant in the context of lysosomal storage disorders, where enzyme replacement therapy is often limited by the stability and activity of the therapeutic enzymes .

Structural Biology and Drug Design

The crystal structure-guided design involving this compound has led to insights into the binding mechanisms of β-glucosaminidases. Its structural characteristics allow researchers to develop analogs with improved specificity and potency against various enzyme targets, paving the way for novel therapeutic agents .

Case Study 1: Enhancing Enzyme Activity in Sandhoff Disease Models

In vitro studies demonstrated that this compound increases hydrolysis rates in lysates from infantile Sandhoff disease cells, suggesting its potential utility in enhancing residual enzyme activity in affected individuals . This highlights its role not only as an inhibitor but also as a facilitator of enzyme function under pathological conditions.

Case Study 2: Selective Inhibition for Drug Development

Research utilizing high-throughput screening identified this compound as a lead compound for developing selective inhibitors against human β-hexosaminidases. Its low toxicity profile at effective concentrations makes it a candidate for further development into therapeutic agents aimed at treating conditions related to hexosaminidase deficiencies .

Data Summary Table

| Compound | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Human HexA | 6.0 | Competitive inhibitor |

| This compound | Human HexB | 3.1 | Competitive inhibitor |

| This compound | JBHex | 280 | Reduced effectiveness compared to human |

| This compound | SpHex | >500 | Minimal activity observed |

| Analog Q2 | HsHex | 0.8 | Enhanced binding and specificity |

作用机制

M-31850通过竞争性抑制β-己糖胺酶(Hex)发挥作用。该化合物与酶的活性位点结合,阻止底物进入催化位点。 这种抑制导致HexA和HexB的酶活性下降,而HexA和HexB参与糖胺聚糖的降解 . 所涉及的分子靶标和途径包括HexA和HexB酶以及溶酶体降解途径 .

相似化合物的比较

M-31850因其作为β-己糖胺酶抑制剂的高选择性和效力而独一无二。类似的化合物包括:

N-乙酰基-D-葡萄糖胺: β-己糖胺酶的天然底物。

PUGNAc: β-己糖胺酶的强效抑制剂,作用机制不同。

Thiamet-G: 另一种β-己糖胺酶抑制剂,具有独特的结构特征

生物活性

M-31850 is a bis-naphthalimide compound that has garnered attention in biochemical research due to its inhibitory effects on human lysosomal hexosaminidases, specifically β-N-acetyl-d-hexosaminidases (Hex A and Hex B). This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its symmetrical bis-naphthalimide structure linked by an alkylamine. It was identified through high-throughput screening as a selective inhibitor of human glycoconjugate-lytic β-hexosaminidases, with a notable Ki value of 0.8 µM against Hex A . The compound's design allows it to effectively bind to the active site of the enzyme while also interacting with hydrophobic patches outside the active site, enhancing its inhibitory potency .

- Inhibition of Hexosaminidases :

-

Cellular Effects :

- The compound has been shown to enhance O-GlcNAcylation levels in cells, indicating its role in modulating glycosylation processes within cellular environments. Live cell imaging demonstrated significantly increased fluorescence signals from hydrolyzed fluorescein-GlcNAc in this compound-treated cells compared to controls .

- Toxicity Profile :

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that the naphthalimide moieties are critical for binding affinity and inhibitory efficacy. The compound's ability to occupy both the active site and additional hydrophobic regions contributes to its high binding affinity and specificity towards hexosaminidases .

| Compound | Ki Value (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.8 | Hex A |

| 3.1 | Hex B |

Case Study 1: Inhibition in Diabetic Models

In a study involving streptozotocin (STZ)-treated rat models, this compound treatment resulted in a significant increase in mitochondrial O-GlcNAc levels compared to untreated controls. This suggests that this compound may have therapeutic implications in conditions associated with dysregulated glycosylation, such as diabetes .

Case Study 2: Cellular Imaging

Live cell imaging studies demonstrated enhanced uptake and hydrolysis of fluorescein-conjugated substrates in cells treated with this compound, indicating its effectiveness in altering glycosylation dynamics within cellular compartments . This imaging technique has provided insights into the compound's mechanisms at a cellular level.

属性

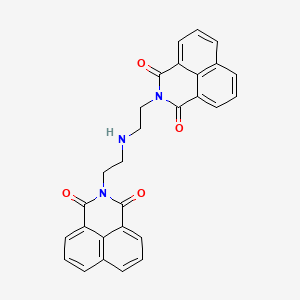

IUPAC Name |

2-[2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N3O4/c32-25-19-9-1-5-17-6-2-10-20(23(17)19)26(33)30(25)15-13-29-14-16-31-27(34)21-11-3-7-18-8-4-12-22(24(18)21)28(31)35/h1-12,29H,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLUIYHKSADQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。